molecular formula C21H24N2O3 B1680586 Rhazin CAS No. 639-36-1

Rhazin

Cat. No. B1680586
CAS RN: 639-36-1
M. Wt: 352.4 g/mol
InChI Key: RCEFXZXHYFOPIE-GJZACXSBSA-N
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Description

Rhazin Scarhide is a Force affinity legendary character from the Lizardmen faction in the game “Raid: Shadow Legends”. He was added as a permanent fusion character and is considered a fantastic opportunity for everyone to gain an amazing legendary character . He is a versatile champion who can serve as a defensive tank, a hard-hitting turn meter dropping AOE damage dealer in Arena, or a high sustained damage dealer in Clan Boss .

Skills Rhazin Scarhide has several skills, including an A2 that drops a single enemy’s defense and puts weaken on them, making your whole team hit them harder . In most situations, players would take Giant Slayer as his top-tier mastery, but in Arena, you can change it up and take Helmsmasher and nuke hard with his A3 .

Scientific Research Applications

Microtubule and Tubulin Polymerization Disruption

Rhazin and its analogues, such as rhazinal, have been studied for their ability to disrupt microtubule and tubulin polymerization. This property is significant in the context of cancer research, as such disruption can inhibit the growth of cancer cells. A formal synthesis of rhazinal, highlighting its potential as a therapeutic agent, has been developed. This synthesis process also notes the possibility of repositioning the natural product with slight modifications to enhance therapeutic effects (Sailu et al., 2015).

Acetylcholinesterase (AChE) Inhibitory Activity

The B-ring carbamate analogue of rhazinal has been found to exhibit acetylcholinesterase inhibitory activity comparable to galantamine, a known reference standard. This activity is important in the context of neurodegenerative diseases like Alzheimer's, where AChE inhibitors can play a therapeutic role. Notably, this analogue demonstrated no cytotoxicity, indicating a potentially safer profile for medical applications (Sailu et al., 2015).

Synthesis Techniques and Novel Approaches

Various studies have focused on the total synthesis of rhazinal, exploring different methodologies and approaches. These include novel palladium-catalyzed cyclizations and direct couplings, which not only contribute to the synthesis of rhazinal but also provide insights into new synthetic strategies that can be applied to other complex natural products. The exploration of these methods is crucial for the advancement of synthetic organic chemistry and the development of new drugs (Bowie & Trauner, 2009).

Cytotoxicity and Drug Resistance

Rhazinal has been identified as having appreciable cytotoxicity towards drug-sensitive and vincristine-resistant KB cells. This suggests its potential use in combating cancer cells, particularly those resistant to other forms of chemotherapy. Additionally, certain rhazinal analogues have been found to reverse drug resistance in drug-resistant KB cells, indicating a potential role in overcoming chemotherapy resistance (Subramaniam et al., 2007).

Review of Syntheses and Structural Insights

A comprehensive review covering the syntheses of the rhazinilam family of natural products, including rhazinal, has been conducted. This review discusses the unique architectural features of these compounds, such as the stereogenic quaternary carbon and the tetrahydroindolizine core within a 9-membered macrocycle. These structural insights are essential for understanding the bioactivity of these compounds and guiding future synthetic efforts (Sirindil et al., 2022).

Future Directions

Over the years, Rhazin has been powercrept and is nowhere near as impactful as he once was. The biggest challenge is that for Clan Boss unkillable teams are easily favored now, and he is certainly not an Arena Meta champion. Despite this, Rhazin is still a fun and versatile champion, but some players feel like he needs a buff to regain his relevance .

properties

IUPAC Name

methyl (1S,12S,13S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-12-10-23-17-9-15(12)21(11-24,20(25)26-2)18(23)8-14-13-6-4-5-7-16(13)22-19(14)17/h3-7,15,17-18,22,24H,8-11H2,1-2H3/b12-3-/t15-,17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEFXZXHYFOPIE-GJZACXSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201318274
Record name Akuammidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rhazin

CAS RN

639-36-1
Record name Akuammidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=639-36-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhazin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000639361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Akuammidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201318274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AKUAMMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0Q989C5D1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
H Saleem, UA Ashfaq, H Nadeem, M Zubair… - Plos one, 2021 - journals.plos.org
… While the compound Rhazin was predicted to have class III (50 < LD50 ≤ 300) prescribed as toxic if swallowed with accuracy of 68.07%. All these compounds were predicted to show …
Number of citations: 3 journals.plos.org
S Hattman - Journal of Molecular Biology, 1973 - Elsevier
The N 6 -methyladenine and 5-methylcytosine contents in the DNA of bacteriophages M13 and fd have been analyzed. The results are summarized as follows. (1) After growth in …
Number of citations: 19 www.sciencedirect.com
R Hazin, CJ Elia, M Putruss, A Bazzi - Case Reports in Neurological …, 2014 - hindawi.com
Manipulation of the optic nerve can lead to irreversible vision changes. We present a patient with a past medical history of skin allergy and allergic conjunctivitis (AC) who presented …
Number of citations: 1 www.hindawi.com
K Baston, J Gardham - 2017 - eprints.gla.ac.uk
About the Project: William Hunter (1718-1783) is a major figure in the history of eighteenth-century medicine. The leading obstetrician, teacher of anatomy, and physician of his day, …
Number of citations: 0 eprints.gla.ac.uk
R Hazin, CA Giles - Journal of the National Medical Association, 2011 - Elsevier
Although the goals of end-of-life care and hospice are to mitigate suffering and improve quality of life for patients with terminal illnesses, they remain underutilized by a significant …
Number of citations: 10 www.sciencedirect.com
J Earle, AC Celsus - 1987 - Springer
This second installment of Pott's work on fistula discusses the options in the management of this condition. In it he stresses the advisability of minimal dissection, that is, the performance …
Number of citations: 1 link.springer.com
A Sharaby, ZM Al Dhafar - Advances in Entomology, 2018 - scirp.org
In the present research, the toxicity, antifeedant activity and biological effects of ethanolic leaves extract of four medicinal plants named Eucalyptus rostrata, Dodonea viscosa, Rhyza …
Number of citations: 6 www.scirp.org
MB Hammouda, MF Montenegro… - Toxins, 2016 - mdpi.com
Melanoma, the most threatening form of skin cancer, has a very poor prognosis and is characterized by its very invasive and chemoresistant properties. Despite the recent promising …
Number of citations: 26 www.mdpi.com
EJ Murray, F Grosveld - The EMBO journal, 1987 - embopress.org
Human gamma A‐globin genes with different patterns of methylation were synthesized in vitro. These methylated constructs were transfected into mouse L cells and their expression …
Number of citations: 128 www.embopress.org
J Stöckigt, MH Zenk - Journal of the Chemical Society, Chemical …, 1977 - pubs.rsc.org
In contrast to previous assumptions the precursor of monoterpenoid Catharanthus alkaloids, which arises from the enzymatic condensation of tryptamine (I) and secologanin (II), is 3α(S)-…
Number of citations: 161 pubs.rsc.org

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